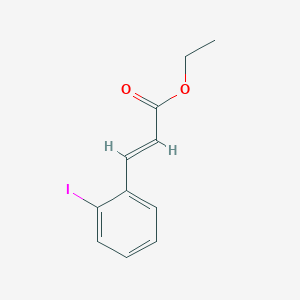![molecular formula C12H14BrNO3 B8169196 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169196.png)
6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one is an organic compound belonging to the benzo[d]oxazole family This compound features a methoxy group and a bromine atom attached to the aromatic ring, along with an isobutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Bromination: : The initial step involves the bromination of 3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one. A brominating agent such as bromine or N-bromosuccinimide (NBS) is commonly used. The reaction is carried out in an inert solvent like chloroform or carbon tetrachloride, often at room temperature or slightly elevated temperatures.
Isolation: : The brominated intermediate is isolated by filtration or extraction and purified through recrystallization or chromatography.
Final Synthesis: : The purified intermediate undergoes further reactions, such as methoxylation, where a methoxy group is introduced under suitable conditions, often using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
For industrial-scale production, these steps can be scaled up using batch reactors or continuous flow systems. Process optimization involves controlling reaction conditions like temperature, solvent choice, and reagent concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized products, which may include ketones or aldehydes.
Reduction: : This compound can be reduced to produce alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: : The bromine atom in the compound is a good leaving group, making it prone to nucleophilic substitution reactions, where other nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide, and Grignard reagents.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or saturated hydrocarbons.
Substitution: : Formation of various derivatives where bromine is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one finds applications across various scientific disciplines:
Chemistry: : As an intermediate in organic synthesis, it serves as a building block for more complex molecules.
Biology: : It may act as a probe or ligand in biochemical assays to study molecular interactions.
Medicine: : Research into its potential pharmacological properties could lead to the development of new therapeutic agents.
Industry: : Used in material science for developing novel polymers or as a precursor in the manufacturing of specialty chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one exerts its effects varies based on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, leading to changes in biological activity.
Pathways Involved: : Depending on its binding site, it can influence pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
3-Isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one:
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one: : Absence of the isobutyl group results in different physicochemical properties and biological activities.
3-Isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one: : The presence of different substituents on the aromatic ring influences its overall behavior.
Highlighting Uniqueness
The bromine atom in 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one makes it particularly reactive in substitution reactions, which can be exploited for the synthesis of diverse chemical derivatives. Additionally, the combination of an isobutyl side chain and a methoxy group provides unique steric and electronic effects, distinguishing it from similar compounds.
That’s the lowdown on this compound. Dive in and explore—chemistry is pretty mind-blowing. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
6-bromo-5-methoxy-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)6-14-9-5-10(16-3)8(13)4-11(9)17-12(14)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLJTJCKQWUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2OC1=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-iodophenyl)methyl]cyclobutanamine](/img/structure/B8169141.png)





![6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169178.png)
![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)



